

# Application Notes and Protocols for GPR35 Tango $\beta$ -Arrestin Translocation Assay

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## Compound of Interest

Compound Name: GPR35 agonist 5

Cat. No.: B14051609

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## Introduction

G protein-coupled receptor 35 (GPR35) is a historically orphan receptor that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory diseases, cardiovascular disorders, and cancer.<sup>[1]</sup> A critical step in the activation of GPR35 involves the recruitment of  $\beta$ -arrestin, a key protein in receptor desensitization, internalization, and G protein-independent signaling pathways. The Tango™  $\beta$ -arrestin translocation assay is a powerful, high-throughput method to quantify this interaction, providing a robust readout of GPR35 activation.<sup>[2][3][4]</sup>

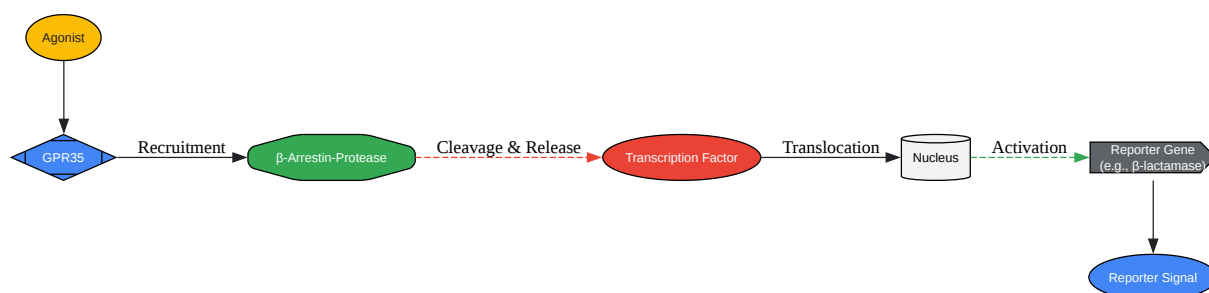
These application notes provide a comprehensive guide to utilizing the Tango assay for studying GPR35, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological and experimental workflows.

## GPR35 Signaling and the Tango Assay Principle

Upon agonist binding, GPR35 undergoes a conformational change that facilitates the recruitment of  $\beta$ -arrestin. The Tango assay ingeniously co-opts this intracellular event to generate a quantifiable reporter signal. In this system, GPR35 is fused to a transcription factor, while  $\beta$ -arrestin is fused to a protease. The binding of an agonist to GPR35 brings the protease-tagged  $\beta$ -arrestin into close proximity with the receptor, leading to the cleavage and

release of the transcription factor. This transcription factor then translocates to the nucleus and drives the expression of a reporter gene, typically  $\beta$ -lactamase or luciferase.[5]

## GPR35 Signaling Pathway



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Caption: GPR35 Tango Assay Signaling Pathway.

## Quantitative Data Summary

The following table summarizes the potency of various known GPR35 agonists in  $\beta$ -arrestin recruitment assays, as reported in the literature. These values are typically expressed as pEC50 (the negative logarithm of the half-maximal effective concentration, EC50).

Compound	Assay Type	Cell Line	pEC50	EC50 (nM)	Reference
Zaprinast	PathHunter® β-arrestin	CHO-K1	5.76	1738	
Kynurenic Acid (KYNA)	PathHunter® β-arrestin	CHO-K1	3.89	128825	
Amlexanox	PathHunter® β-arrestin	CHO-K1	5.42	3802	
NPBA	PathHunter® β-arrestin	CHO-K1	5.07	8511	
DNQX	PathHunter® β-arrestin	CHO-K1	5.58	2630	
NBQX	PathHunter® β-arrestin	CHO-K1	5.95	1122	
MANT-cGMP	PathHunter® β-arrestin	CHO-K1	5.70	1995	
db-cGMP	PathHunter® β-arrestin	CHO-K1	4.55	28184	
cGMP	PathHunter® β-arrestin	CHO-K1	3.88	131826	

Note: pEC50 and EC50 values can vary depending on the specific assay conditions, cell line, and GPR35 ortholog (human, rat, etc.) used.

## Experimental Protocols

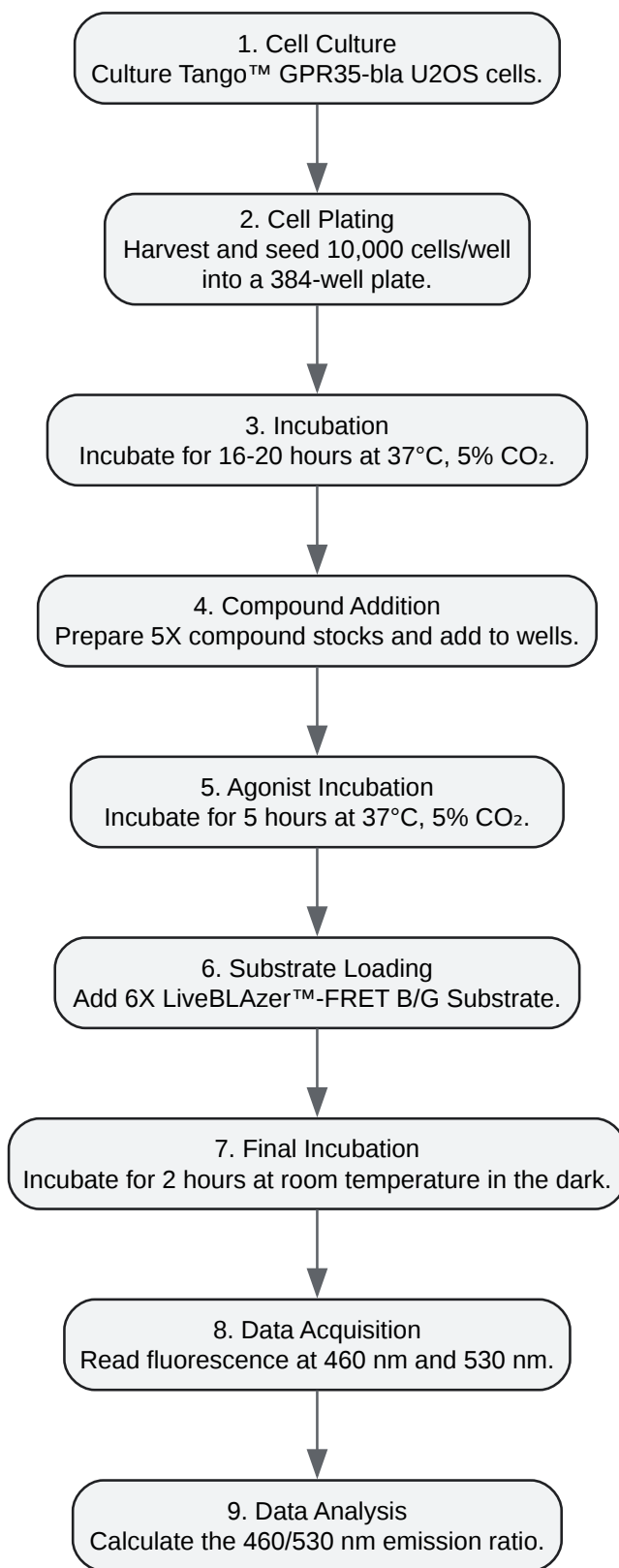
This section provides a detailed protocol for performing a Tango β-arrestin translocation assay using Tango™ GPR35-bla U2OS cells.

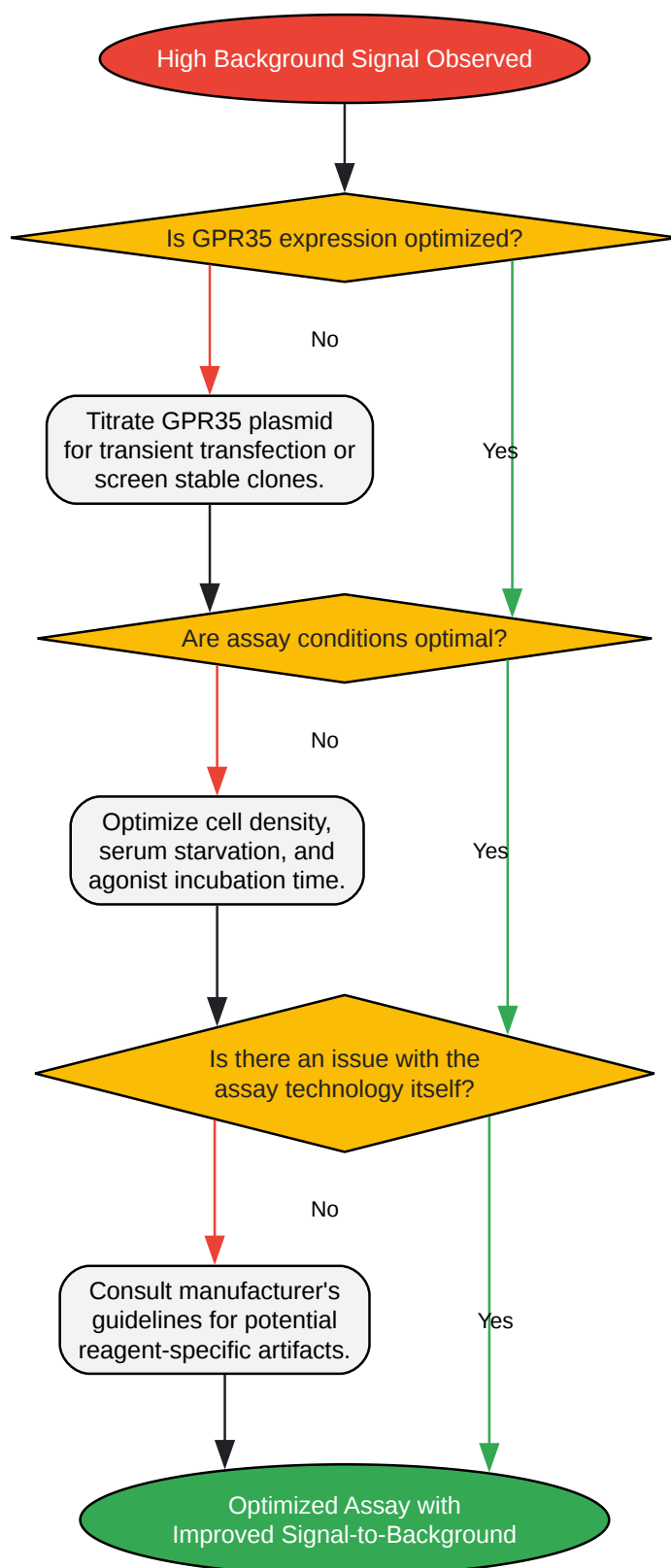
## Materials and Reagents

- Tango™ GPR35-bla U2OS cells

- Assay Medium: McCoy's 5A medium supplemented with 10% dialyzed FBS, NEAA, HEPES, and sodium pyruvate.
- Growth Medium: McCoy's 5A medium supplemented with 10% FBS, penicillin, and streptomycin.
- Test compounds and reference agonist (e.g., Zaprinst)
- DMSO
- 384-well black-wall, clear-bottom assay plates
- LiveBLAzer™-FRET B/G Substrate

## Experimental Workflow





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